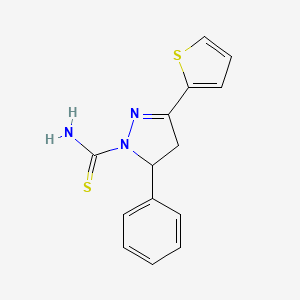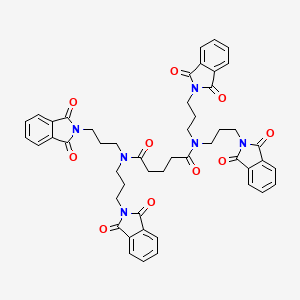
N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide is a complex organic compound with the molecular formula C49H46N6O10. This compound is characterized by the presence of multiple isoindolinone groups, which are known for their stability and reactivity. It has a molecular weight of 878.92 g/mol and is primarily used in research settings due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide typically involves multi-step organic reactions. One common method includes the reaction of glutaramide with 3-(1,3-dioxoisoindolin-2-yl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Triethylamine, palladium on carbon (Pd/C)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide involves its interaction with specific molecular targets. The isoindolinone groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(1,3-Dioxoisoindolin-2-yl)propanal: A related compound with similar structural features but different functional groups.
1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea: Another compound with isoindolinone groups, used in different research applications.
Uniqueness
N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide is unique due to its multiple isoindolinone groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research .
Propiedades
Fórmula molecular |
C49H46N6O10 |
|---|---|
Peso molecular |
878.9 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis[3-(1,3-dioxoisoindol-2-yl)propyl]pentanediamide |
InChI |
InChI=1S/C49H46N6O10/c56-40(50(24-10-28-52-42(58)32-14-1-2-15-33(32)43(52)59)25-11-29-53-44(60)34-16-3-4-17-35(34)45(53)61)22-9-23-41(57)51(26-12-30-54-46(62)36-18-5-6-19-37(36)47(54)63)27-13-31-55-48(64)38-20-7-8-21-39(38)49(55)65/h1-8,14-21H,9-13,22-31H2 |
Clave InChI |
PSADIFNBCNSYTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN(CCCN3C(=O)C4=CC=CC=C4C3=O)C(=O)CCCC(=O)N(CCCN5C(=O)C6=CC=CC=C6C5=O)CCCN7C(=O)C8=CC=CC=C8C7=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



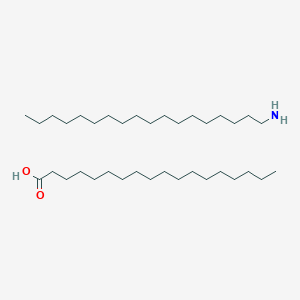
![Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide](/img/structure/B11957943.png)
![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)
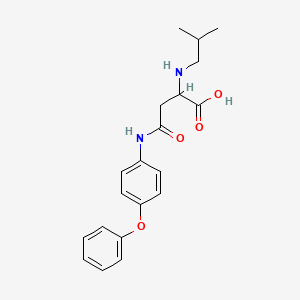
![(1S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B11957967.png)
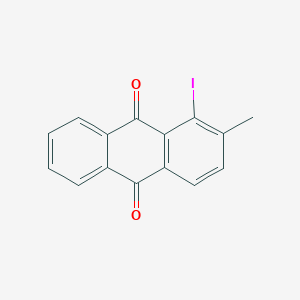


![2-(1H-indol-3-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11957990.png)
